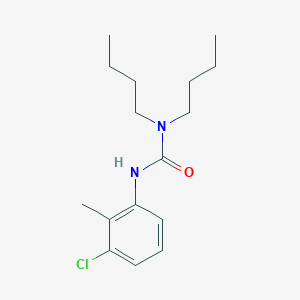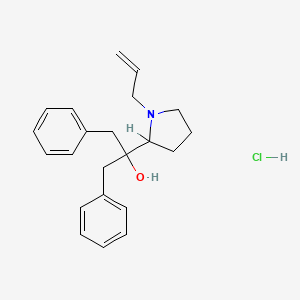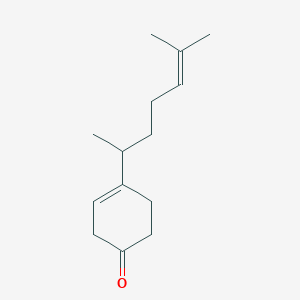
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one is an organic compound with the molecular formula C15H24O It is a cyclohexenone derivative, characterized by a cyclohexene ring substituted with a methylheptenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 6-methylhept-5-en-2-ol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the cyclohexenone ring.
Catalysts: Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) are used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclohexenone ring.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution Reagents: Halogens (e.g., Br2) and nucleophiles (e.g., NH3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or aminated cyclohexenone derivatives.
Scientific Research Applications
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to elicit biological responses.
Affect Gene Expression: Influence the expression of genes related to its biological activities.
Comparison with Similar Compounds
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one can be compared with similar compounds, such as:
(1R,4R)-1-methyl-4-(6-Methylhept-5-en-2-yl)cyclohex-2-enol: Similar structure but with an alcohol group instead of a ketone.
®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene: Similar structure but with a diene ring instead of a cyclohexenone ring.
(S)-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone: Stereoisomer with a different spatial arrangement of atoms.
Properties
CAS No. |
80717-55-1 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-(6-methylhept-5-en-2-yl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C14H22O/c1-11(2)5-4-6-12(3)13-7-9-14(15)10-8-13/h5,7,12H,4,6,8-10H2,1-3H3 |
InChI Key |
YQRPMHOVGJPHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C1=CCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


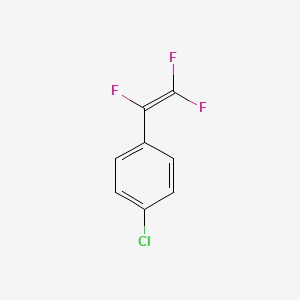
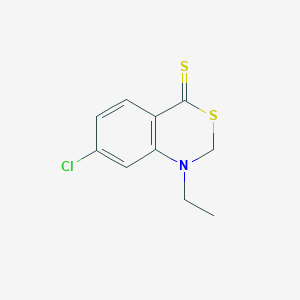
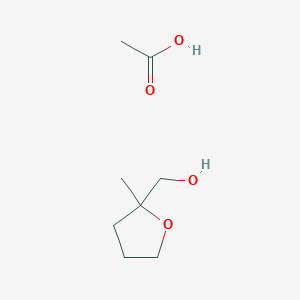
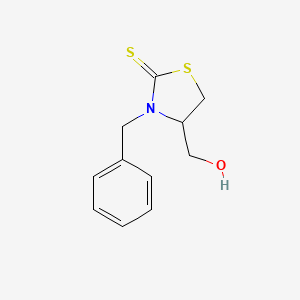
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
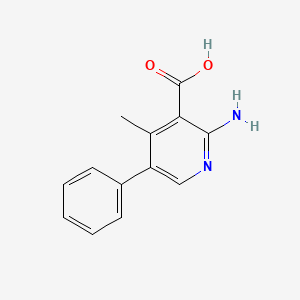
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
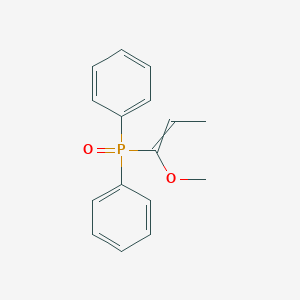

![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)


